

Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride

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Compound of Interest

Compound Name: 2-Chloro-N,N-dimethylethanamine
hydrochloride

Cat. No.: B033227

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a key organic intermediate widely utilized in the pharmaceutical industry.^[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and the calcium channel blocker Diltiazem.^{[1][2]} This document provides a comprehensive overview of the core physical properties of **2-Chloro-N,N-dimethylethanamine hydrochloride**, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis.

Core Physical and Chemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of **2-Chloro-N,N-dimethylethanamine hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	4584-46-7	[3][4][5][6]
Molecular Formula	C ₄ H ₁₁ Cl ₂ N	[1][4][7][8][9]
Molecular Weight	144.04 g/mol	[1][4][5][7][8]
Appearance	White to beige or off-white solid, often in the form of crystals or crystalline powder. [2][9][10]	[2][9][10]
Melting Point	201-210 °C (Melting point ranges vary slightly between sources, e.g., 201-204 °C, 203-210 °C, 204 °C, 205-208 °C). [4][5][6][8][11][12][13][14][15]	[4][5][6][8][11][12][13][14][15]
Solubility	Highly soluble in water (2000 g/L at 20 °C). Soluble in alcohol/methanol. [3][16][12][15][17] [16][12]	[3][8][16][12][15][17]
Stability	Stable under normal conditions. It is noted to be hygroscopic (tends to absorb moisture from the air). [1][8] [3][7][8][16][15][17]	[1][3][7][8][16][15][17]
pH	3-4 for a 100 g/L aqueous solution. [10]	[10]

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of the compound's identity.

Spectrum Type	Key Data	Source(s)
¹ H NMR	Spectrum acquired in D ₂ O shows characteristic shifts at approximately 4.79 ppm, 3.97 ppm, 3.60 ppm, and 2.97 ppm.	[18]
Infrared (IR)	An authentic infrared spectrum is available for this compound.	[12][19]

Experimental Protocols

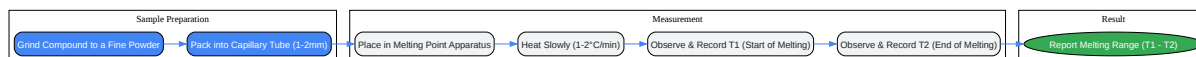
The following sections detail the methodologies for determining the key physical properties of **2-Chloro-N,N-dimethylethanamine hydrochloride**.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method using a Melting Point Apparatus

- **Sample Preparation:** A small amount of finely powdered, dry **2-Chloro-N,N-dimethylethanamine hydrochloride** is packed into a capillary tube to a height of 1-2 mm. [12][13] The tube is sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with heated oil). [11] The apparatus is equipped with a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point. [11]
- **Observation:** The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. [11][13]
- **Reporting:** The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).



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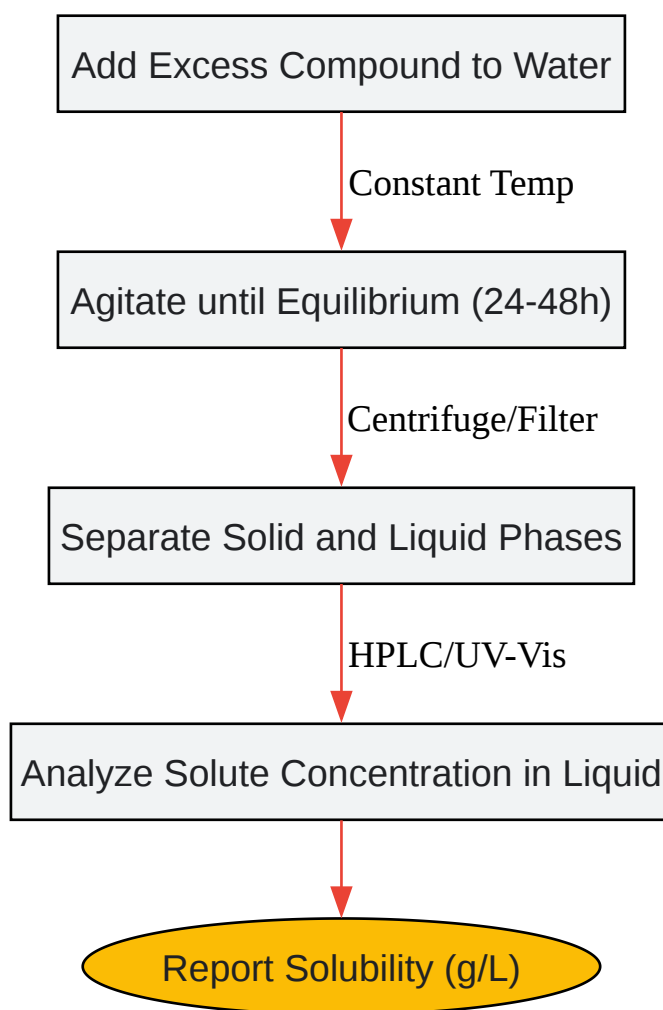
Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol outlines a standard method for quantitatively determining the aqueous solubility.

Methodology: Shake-Flask Method (OECD 105 Guideline)

- Preparation of Saturated Solution: An excess amount of solid **2-Chloro-N,N-dimethylethanamine hydrochloride** is added to a known volume of deionized water at a constant temperature (e.g., 20 °C).
- Equilibration: The mixture is agitated (e.g., in a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
- Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).



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Caption: Shake-Flask Method for Solubility.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.

Methodology: ¹H NMR Spectrum Acquisition

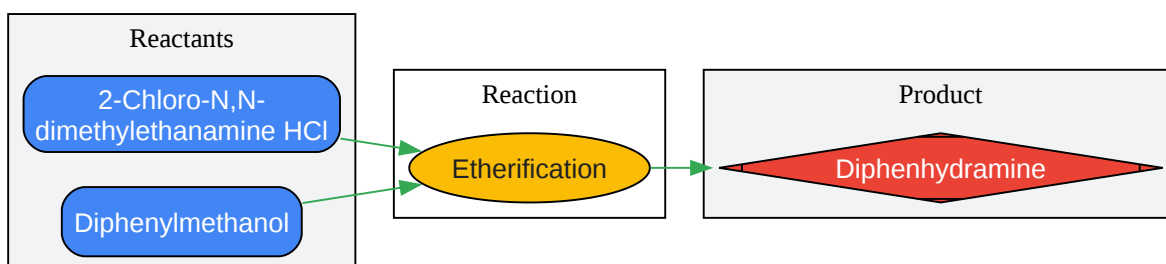
- Sample Preparation: Approximately 5-10 mg of **2-Chloro-N,N-dimethylethanamine hydrochloride** is dissolved in about 0.5-0.7 mL of a deuterated solvent (D₂O is suitable for this water-soluble compound) in an NMR tube.

- **Instrument Setup:** The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** A standard ^1H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and relaxation delay.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected.
- **Analysis:** The chemical shifts (ppm), integration values, and coupling patterns of the signals are analyzed to confirm the structure.

Application in Synthesis

2-Chloro-N,N-dimethylethanamine hydrochloride is a versatile building block for introducing the dimethylaminoethyl group into a molecule. A notable application is in the synthesis of first-generation antihistamines like Diphenhydramine.^[2]

The diagram below illustrates the logical relationship in the synthesis of Diphenhydramine, where **2-Chloro-N,N-dimethylethanamine hydrochloride** serves as a key reactant.



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Caption: Role in Diphenhydramine Synthesis.

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